
2-(2-Methoxyethoxycarbonyl)benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxycarbonyl)benzoate typically involves the esterification of phthalic acid with 2-methoxyethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxycarbonyl)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as halogens and nitrating agents are used for electrophilic substitution reactions.
Major Products Formed
Hydrolysis: Phthalic acid and 2-methoxyethanol.
Oxidation: Various phthalic acid derivatives.
Substitution: Substituted phthalic acid esters.
Scientific Research Applications
2-(2-Methoxyethoxycarbonyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug formulations and delivery systems.
Industry: Utilized in the production of plasticizers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxycarbonyl)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with biological molecules. The aromatic ring allows for potential interactions with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethyl hydrogen phthalate
- Mono-2-methoxyethyl phthalate
- Phthalic acid, methoxyethyl ester
Uniqueness
2-(2-Methoxyethoxycarbonyl)benzoate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C11H11O5- |
---|---|
Molecular Weight |
223.20 g/mol |
IUPAC Name |
2-(2-methoxyethoxycarbonyl)benzoate |
InChI |
InChI=1S/C11H12O5/c1-15-6-7-16-11(14)9-5-3-2-4-8(9)10(12)13/h2-5H,6-7H2,1H3,(H,12,13)/p-1 |
InChI Key |
NGFWAKGWMSOVMP-UHFFFAOYSA-M |
Canonical SMILES |
COCCOC(=O)C1=CC=CC=C1C(=O)[O-] |
Origin of Product |
United States |
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